(1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound known for its unique structural properties It is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one, which serves as the key starting material.
Reductive Amination: The 2,3-dihydro-1H-inden-1-one undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated amine form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Fully saturated amine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound’s unique structure allows it to participate in specific molecular pathways, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
(1R)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, differing in its chiral configuration.
N,N-Dimethyl-1-phenylethylamine: A structurally similar compound with a phenylethylamine backbone.
N,N-Dimethyl-2-phenylpropan-1-amine: Another related compound with a different substitution pattern on the amine group.
Uniqueness: (1S)-N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine stands out due to its chiral indane structure, which imparts unique stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral recognition studies. Its ability to undergo a variety of chemical reactions further enhances its versatility in research and industrial applications.
Properties
CAS No. |
10277-80-2 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
AYHQTEFLQACZEI-NSHDSACASA-N |
Isomeric SMILES |
CN(C)[C@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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